Methyl-1-(tert-Butoxycarbonylamino)-3-oxocyclobutancarboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

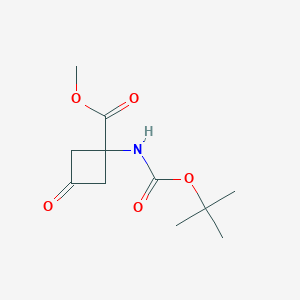

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate is an organic compound that features a cyclobutanecarboxylate core with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester

Wissenschaftliche Forschungsanwendungen

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate has several applications in scientific research:

Wirkmechanismus

Target of Action

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate is a compound that primarily targets amino groups in organic compounds . The tert-butoxycarbonyl (Boc) group in the compound is a classical masking functionality employed in organic synthesis for the protection of amino groups .

Mode of Action

The compound interacts with its targets through a process known as deprotection. The Boc group in Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate can be removed under certain conditions, revealing the amino group that was previously protected . This process is crucial in synthetic organic transformations, allowing for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .

Biochemical Pathways

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate affects the biochemical pathways involved in the synthesis of various organic compounds. By protecting and deprotecting amino groups, it influences the formation of bonds and the overall structure of the resulting compounds .

Result of Action

The primary result of the action of Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This allows for the formation of desired bonds and the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate can be influenced by various environmental factors. For instance, the compound’s deprotection process takes place under room temperature conditions . Additionally, the compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis can also affect its action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate typically involves the reaction of a cyclobutanone derivative with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic addition of the amino group to the carbonyl carbon, followed by esterification with methanol to form the final product .

Industrial Production Methods

Industrial production of this compound can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound features a similar Boc-protected amino group and a methyl ester but differs in the presence of a phenyl group and a hydroxyl group.

tert-Butoxycarbonyl derivatives of amino acids: These compounds share the Boc-protected amino group but have different core structures, such as amino acids.

Uniqueness

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate is unique due to its cyclobutanecarboxylate core, which imparts distinct structural and chemical properties. This rigidity and the presence of the Boc-protected amino group make it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research.

Biologische Aktivität

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate (CAS No. 191110-97-1) is a compound of interest due to its potential biological activities, particularly in the context of antibiotic potentiation and other therapeutic applications. This article reviews its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C11H17N O5

- Molar Mass : 243.26 g/mol

- Structure : The compound features a cyclobutane ring with a tert-butoxycarbonyl (Boc) amino group, which influences its reactivity and biological interactions.

Biological Activity

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate has been studied for its role as a potential antibiotic potentiator. This section summarizes key findings from various studies.

Antibiotic Potentiation

Research has shown that compounds with similar structural features can enhance the efficacy of existing antibiotics against resistant bacterial strains. For instance, derivatives of cyclobutane have been reported to potentiate the activity of antibiotics such as clarithromycin against Escherichia coli by reducing the minimum inhibitory concentration (MIC) significantly.

Case Study: Potentiation of Clarithromycin

In a study examining various acyl derivatives, it was found that certain compounds could reduce the MIC of clarithromycin by up to 512-fold when combined with specific potentiators. This suggests that methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate may exhibit similar properties due to its structural analogies with these effective compounds .

| Compound | MIC Reduction (fold) | Target Bacteria |

|---|---|---|

| Compound A | 128 | E. coli ATCC 25922 |

| Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate | TBD | TBD |

| Compound B | 512 | E. coli ATCC 25922 |

The mechanism by which methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate may enhance antibiotic activity involves:

- Membrane Permeabilization : Similar compounds have been shown to increase bacterial membrane permeability, allowing antibiotics to enter more effectively.

- Efflux Pump Inhibition : By inhibiting bacterial efflux pumps, these compounds can prevent the removal of antibiotics from bacterial cells, thereby enhancing their effectiveness.

Research Findings

Recent studies have focused on synthesizing and characterizing various derivatives of methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate to explore their biological activities further. The following table summarizes some key research findings:

Eigenschaften

IUPAC Name |

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-11(8(14)16-4)5-7(13)6-11/h5-6H2,1-4H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSGIAWSKKIAJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(=O)C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.